molecular formula C22H18N2O4 B4566916 N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide

N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B4566916
M. Wt: 374.4 g/mol
InChI Key: RRHXHUAFOFSIDA-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.12665706 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research by Karabulut et al. (2014) delves into the molecular structure and intermolecular interactions of a related compound, highlighting the significance of dimerization and crystal packing on molecular geometry. This study offers insights into how such compounds' structures can be manipulated and optimized for specific scientific applications, such as material science and molecular engineering (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Anti-tumor Activity

Lin et al. (2016) explored the anti-tumor properties of phenoxybenzamine hydrochloride, focusing on its effects on glioma cells. The study's findings on cell proliferation, migration, invasion, and tumorigenesis suppression provide a foundation for potential applications of N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide in cancer research, given its structural similarities and potential for bioactivity modulation (Lin et al., 2016).

Material Science and Polymer Chemistry

Butt et al. (2005) reported on the synthesis and characterization of novel aromatic polyimides, including related compounds. This research points to applications in developing new materials with specific properties like solubility, thermal stability, and mechanical strength. Such studies are crucial for advancing materials science, particularly in creating high-performance polymers for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Biochemical Pharmacology and Metabolism

Constantino, Rosa, and Iley (1992) investigated the microsomal demethylation of N,N-dimethylbenzamides, providing insights into the metabolic pathways and biochemical interactions of similar compounds. Understanding these mechanisms is vital for drug development, environmental chemistry, and toxicology research (Constantino, Rosa, & Iley, 1992).

Antioxidant Activity and Chemical Biology

Research by Perin et al. (2018) on N-substituted benzamide derivatives, including amino-substituted ones, reveals their promising antioxidant properties. This study underscores the potential therapeutic applications and the role of such compounds in mitigating oxidative stress-related diseases (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Properties

IUPAC Name

N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-26-20-12-5-16(13-21(20)27-2)22(25)24-17-6-10-19(11-7-17)28-18-8-3-15(14-23)4-9-18/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXHUAFOFSIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.